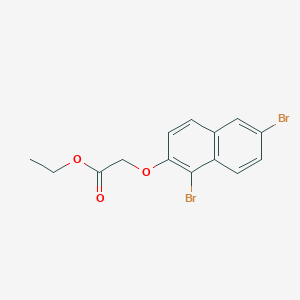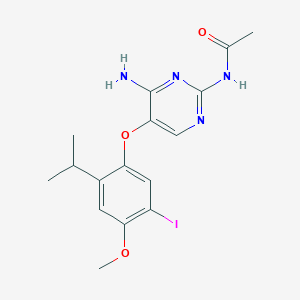
2-butyl-6-methylpyrimidin-4(3H)-one
概要
説明
2-butyl-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-6-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of isobutyraldehyde with methanol and hydrochloric acid to form an imine ether hydrochloride. This intermediate then reacts with ammonia to form isobutyramide, which subsequently undergoes cyclization with ethyl acetoacetate in the presence of sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
2-butyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into different pyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
科学的研究の応用
2-butyl-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of nucleotides and nucleosides.
Medicine: This compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of 2-butyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
Ethirimol: An aminopyrimidine that is structurally similar but carries ethyl and butyl substituents at different positions.
2-Isopropyl-6-methyl-4-pyrimidinol: Another pyrimidine derivative with similar chemical properties.
Uniqueness
2-butyl-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and methyl groups at the 2 and 6 positions, respectively, influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
90565-51-8 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC名 |
2-butyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-8-10-7(2)6-9(12)11-8/h6H,3-5H2,1-2H3,(H,10,11,12) |
InChIキー |
HEFURGIWSUMDFP-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=CC(=O)N1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one](/img/structure/B8782690.png)








![5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8782766.png)


![8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8782789.png)
